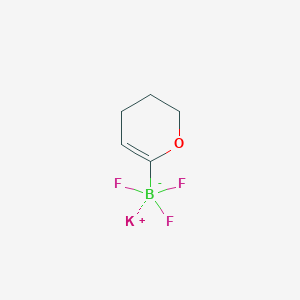
potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide is a chemical compound with the molecular formula C5H7BF3OK. It is a potassium salt of trifluoroborate, featuring a 3,4-dihydro-2H-pyran ring. This compound is utilized in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide typically involves the reaction of 3,4-dihydro-2H-pyran with boron trifluoride etherate, followed by the addition of potassium fluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride complex. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as filtration and drying.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Applications De Recherche Scientifique
Potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound can be used to modify biomolecules for various studies.
Industry: It is used in the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can stabilize negative charges, making it a versatile intermediate in organic synthesis. The compound can interact with various molecular targets, depending on the specific reaction and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium(3,4-dihydro-2H-1-benzopyran-6-yl)trifluoroboranuide: Similar structure but with a benzopyran ring.
Potassium(3,4-dihydro-2H-pyran-4-yl)trifluoroboranuide: Similar structure but with a different substitution pattern on the pyran ring.
Uniqueness
Potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in certain synthetic applications where other trifluoroborates may not be as effective.
Propriétés
Formule moléculaire |
C5H7BF3KO |
|---|---|
Poids moléculaire |
190.02 g/mol |
Nom IUPAC |
potassium;3,4-dihydro-2H-pyran-6-yl(trifluoro)boranuide |
InChI |
InChI=1S/C5H7BF3O.K/c7-6(8,9)5-3-1-2-4-10-5;/h3H,1-2,4H2;/q-1;+1 |
Clé InChI |
DFGQBGLCZCOPBK-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CCCCO1)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


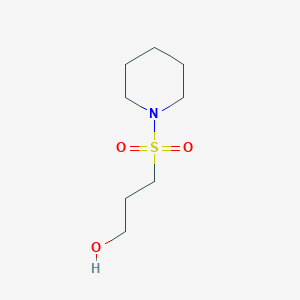
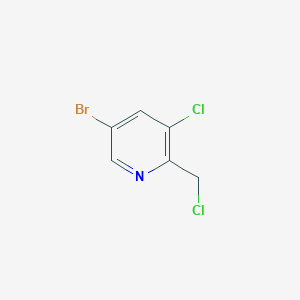
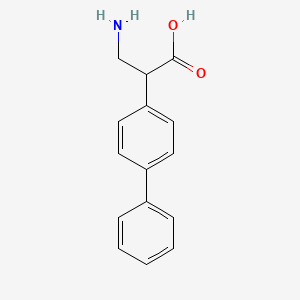
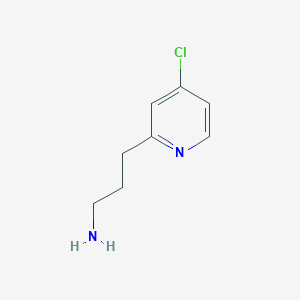
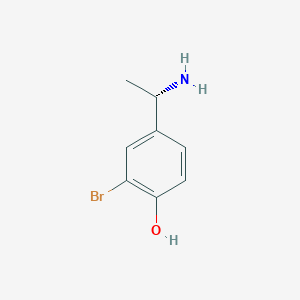

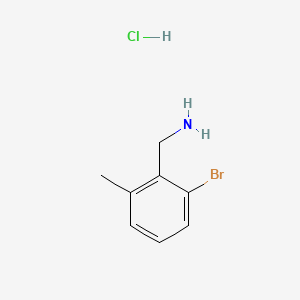
![Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13549871.png)
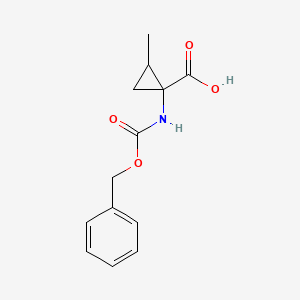
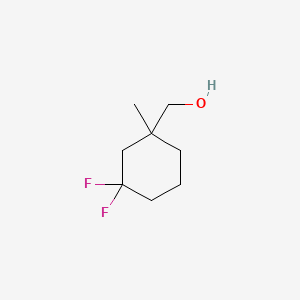
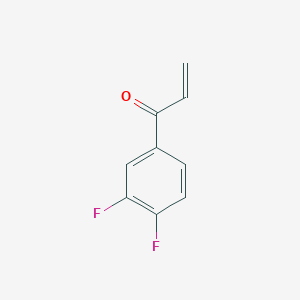
![N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide](/img/structure/B13549883.png)
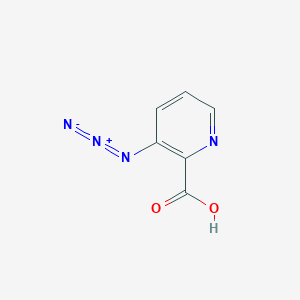
![methyl 3-{[(1E)-3-oxo-2-(trifluoromethyl)prop-1-en-1-yl]amino}thiophene-2-carboxylate](/img/structure/B13549907.png)
